![molecular formula C20H12Cl2S2 B14534739 2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole CAS No. 62217-30-5](/img/structure/B14534739.png)
2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenyl groups attached to a benzodithiole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole typically involves the reaction of 4-chlorobenzaldehyde with 2H-1,3-benzodithiole-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although more research is needed to fully understand its efficacy and safety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) disulfide
- 2-[(4-chlorophenyl)methylidene]propanedinitrile
- 2,2-Bis(4-chlorophenyl)acetic acid
Uniqueness
2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole is unique due to its benzodithiole core, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
62217-30-5 |
|---|---|
Molecular Formula |
C20H12Cl2S2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-[bis(4-chlorophenyl)methylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)20-23-17-3-1-2-4-18(17)24-20/h1-12H |
InChI Key |
CRZVUMDBJHTVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


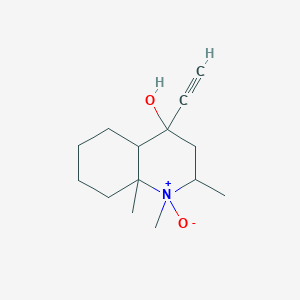
![2,2'-[(2-Hydroxybutyl)azanediyl]diacetic acid](/img/structure/B14534664.png)
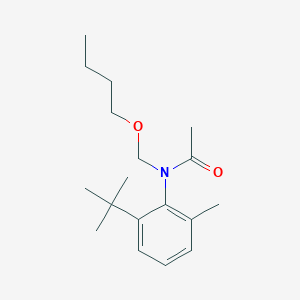
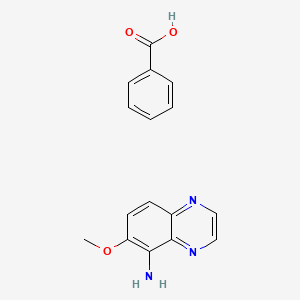
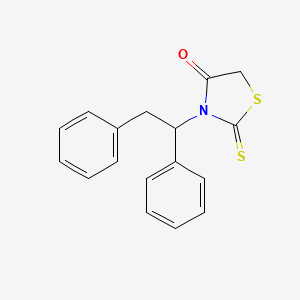
![1-(2-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14534683.png)
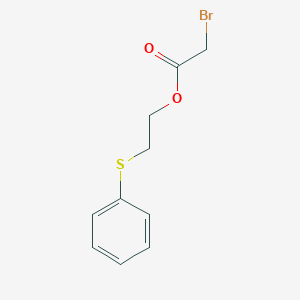
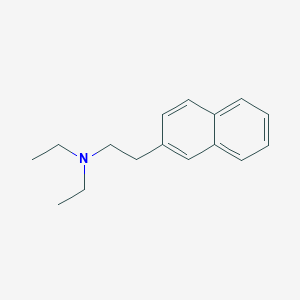
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile](/img/structure/B14534702.png)
![9-[2-(Ethenyloxy)ethyl]-9H-xanthene](/img/structure/B14534715.png)
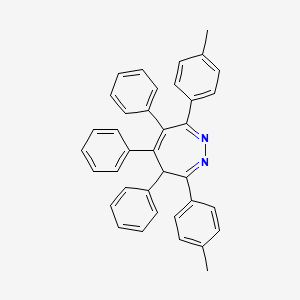
![[9-(Butylamino)-9H-fluoren-9-YL]phosphonic acid](/img/structure/B14534721.png)
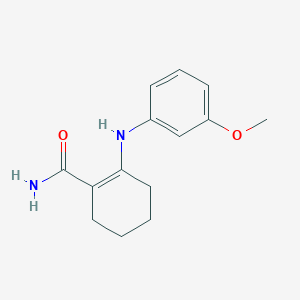
![{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14534746.png)
